

Adenosine thiamine triphosphate structure and chemical properties.

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Compound of Interest

Compound Name: Adenosine thiamine triphosphate

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An In-depth Technical Guide to **Adenosine Thiamine Triphosphate**: Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **adenosine thiamine triphosphate** (AThTP), a naturally occurring thiamine adenine nucleotide. It details its molecular structure, chemical properties, and its emerging role as a modulator of significant biological pathways. This document consolidates key data, outlines experimental methodologies, and visualizes its mechanism of action to support further research and drug development efforts.

Molecular Structure and Chemical Identity

Adenosine thiamine triphosphate is a unique hybrid molecule composed of an adenosine monophosphate (AMP) moiety linked to a thiamine diphosphate (ThDP) moiety through a triphosphate bridge.^{[1][2]} Structurally, it is similar to nicotinamide adenine dinucleotide (NAD⁺).^{[1][2]}

Chemical Formula: C₂₂H₃₁N₉O₁₃P₃S^{[1][2]}

Molar Mass: 754.52 g·mol⁻¹^{[1][2]}

Physicochemical Properties

A summary of the key physicochemical properties of AThTP is presented in Table 1. These values are critical for understanding its behavior in biological systems and for the development of analytical methods. A 2022 study determined the solution stability, optical spectral properties, and the molar absorption coefficient for AThTP.[3]

Table 1: Physicochemical Properties of **Adenosine Thiamine Triphosphate**

Property	Value	Source
Water Solubility	0.96 g/L	ALOGPS[4]
logP	-1.1	ALOGPS[4]
logP	-9.5	ChemAxon[4]
logS	-2.9	ALOGPS[4]
pKa (Strongest Acidic)	0.9	ChemAxon[4]
pKa (Strongest Basic)	5.55	ChemAxon[4]
Physiological Charge	-2	ChemAxon[4]
Hydrogen Acceptor Count	16	ChemAxon[4]
Hydrogen Donor Count	7	ChemAxon[4]
Polar Surface Area	323.81 Å ²	ChemAxon[4]
Rotatable Bond Count	14	ChemAxon[4]
Refractivity	165.44 m ³ ·mol ⁻¹	ChemAxon[4]
Polarizability	65.43 Å ³	ChemAxon[4]

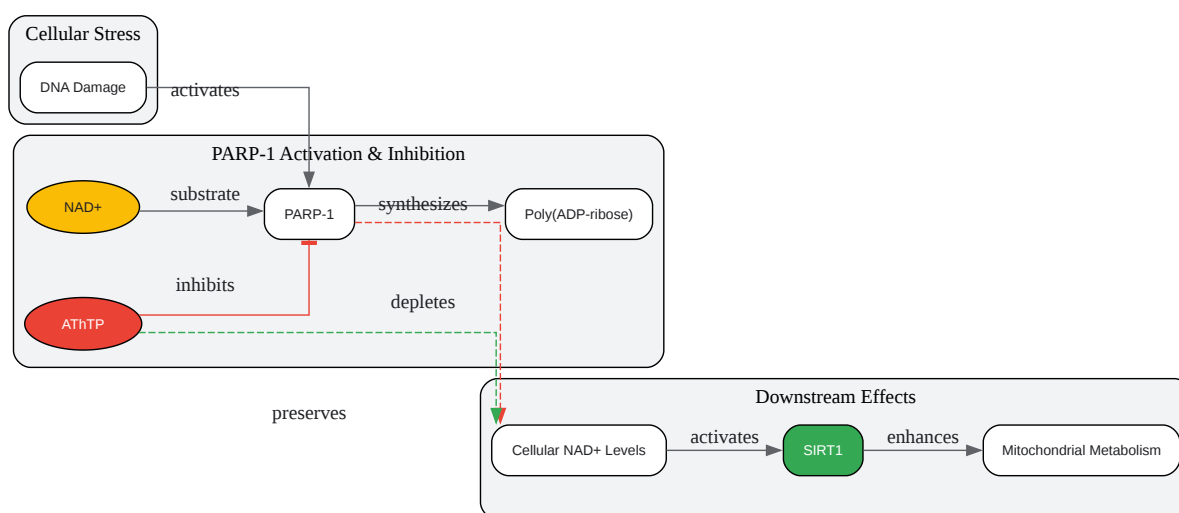
Biological Significance and Signaling Pathways

AThTP has been identified in a range of organisms, from *Escherichia coli*, where it can constitute up to 15-20% of total thiamine under carbon starvation, to yeast, plants, and animal tissues, albeit at much lower concentrations.[1][2][5] While its complete physiological role is still

under investigation, a significant function that has been identified is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2]

Inhibition of PARP-1

PARP-1 is a key enzyme in DNA repair and cellular stress responses. Its overactivation can lead to depletion of cellular NAD⁺ and contribute to various pathological conditions.[1] AThTP has been shown to inhibit PARP-1 activity at a concentration of 10 μ M.[1][6] This inhibition is thought to be due to the structural resemblance of AThTP to NAD⁺, the substrate for PARP-1.[1] The inhibition of PARP-1 by AThTP can lead to an increase in cellular NAD⁺ levels, which in turn can activate sirtuin 1 (SIRT1), a protein involved in regulating mitochondrial metabolism and energy homeostasis.[7]



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AThTP inhibits PARP-1, preserving NAD⁺ levels and boosting mitochondrial metabolism.

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of AThTP.

Chemical Synthesis of Adenosine Thiamine Triphosphate

Several methods for the chemical synthesis of AThTP have been reported.

Method 1: Carbodiimide-mediated Condensation

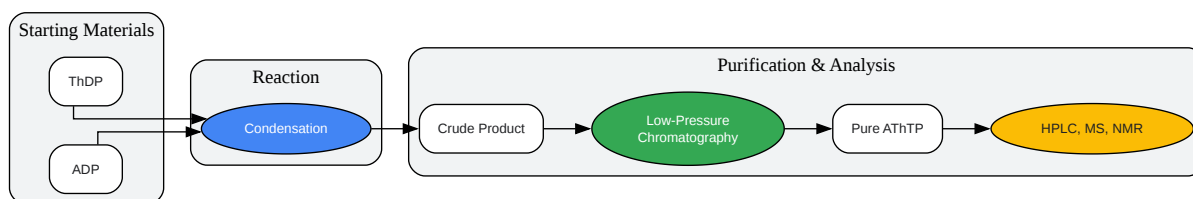
This method involves the condensation of adenosine diphosphate (ADP) and thiamine diphosphate (ThDP) catalyzed by N,N'-dicyclohexylcarbodiimide (DCC).^{[8][9]}

- Reactants: Adenosine diphosphate (ADP), Thiamine diphosphate (ThDP), N,N'-dicyclohexylcarbodiimide (DCC).
- Solvent: Anhydrous dimethylformamide (DMF).
- Procedure:
 - Dissolve ADP and ThDP in anhydrous DMF.
 - Add DCC to the solution to initiate the condensation reaction.
 - Allow the reaction to proceed at room temperature.
 - Monitor the reaction progress by HPLC.
 - Upon completion, the dicyclohexylurea byproduct is removed by filtration.
 - The resulting AThTP is then purified from the reaction mixture.

Method 2: Phosphoroimidazolid Chemistry

This approach utilizes activated phosphate intermediates for a more controlled synthesis.

- Reactants: Adenosine 5'-phosphoroimidazolid (ImpA) and thiamine pyrophosphate (ThDP), or 5'-AMP and thiamine diphosphate β -P-imidazolid (ImpTh).[9]
- Reagents: Magnesium chloride (MgCl_2).[9]
- Solvent: Dimethylformamide (DMF).[9]
- Procedure (using ImpA and ThDP):
 - Dissolve ThDP and MgCl_2 in DMF.[9]
 - Add ImpA to the solution to begin the coupling reaction.[9]
 - The reaction is carried out at room temperature.[9]
 - The formation of AThTP is confirmed by HPLC and high-resolution mass spectrometry.[9]



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Workflow for the chemical synthesis and purification of AThTP.

Purification of AThTP

Preparative low-pressure chromatography is a common method for purifying chemically synthesized AThTP.[3]

- Technique: Low-pressure liquid chromatography.
- Stationary Phase: Anion exchange resin.

- Mobile Phase: A salt gradient (e.g., ammonium bicarbonate) is typically used to elute the negatively charged AThTP from the column.
- Detection: UV absorbance at 260 nm (for the adenine moiety).
- Procedure:
 - Load the crude reaction mixture onto the equilibrated anion exchange column.
 - Wash the column with a low concentration buffer to remove unreacted starting materials and byproducts.
 - Apply a linear or step gradient of the elution buffer to separate AThTP based on its charge.
 - Collect fractions and analyze for the presence of AThTP using HPLC.
 - Pool the fractions containing pure AThTP and lyophilize to obtain the final product.

Analytical Methods

A combination of techniques is used to identify and quantify AThTP.

4.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is essential for both monitoring reaction progress and quantifying AThTP in biological samples.^[3]^[10]

- Column: Reversed-phase C18 columns are commonly used for nucleotide separation.^[11]
- Mobile Phase: An ion-pairing reagent (e.g., tetrabutylammonium) or a phosphate buffer with an organic modifier (e.g., acetonitrile or methanol) is used. For example, a mobile phase of 50 mM potassium hydrogen phosphate (pH 6.80) with isocratic elution can be effective.^[11]
- Detection:
 - UV Detection: Monitoring absorbance at 254 nm or 260 nm.^[11]
 - Fluorescence Detection: This is a highly sensitive method for thiamine-containing compounds. It requires pre-column derivatization of AThTP to its fluorescent thiochrome

derivative.[8] The thiochrome derivative is then excited at approximately 365 nm and emission is measured at around 433 nm.[12]

4.3.2. Mass Spectrometry (MS)

MS is used for the definitive identification and structural confirmation of AThTP.[3][8]

- Ionization Technique: Electrospray ionization (ESI) is typically used, often in negative ion mode.
- Analysis:
 - Full Scan MS: To determine the molecular weight of AThTP.
 - Tandem MS (MS/MS): To obtain fragmentation patterns for structural elucidation. The fragmentation of the triphosphate bridge and the characteristic fragments of adenosine and thiamine moieties confirm the identity of the molecule.

4.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information.

- Nuclei: ^1H , ^{13}C , and ^{31}P NMR are used to confirm the structure of synthesized AThTP.[8] ^{31}P NMR is particularly useful for confirming the triphosphate linkage.

Conclusion

Adenosine thiamine triphosphate is an intriguing molecule with significant potential in cellular regulation and as a target for drug development. Its ability to inhibit PARP-1 highlights a novel mechanism by which thiamine derivatives may influence cellular energetics and stress responses. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the biological roles of AThTP and its therapeutic applications.

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